molecular formula C14H17N3O3 B5085210 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5085210
M. Wt: 275.30 g/mol
InChI Key: KKSVVPJGHBPDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as EITCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation or by inducing oxidative stress in cancer cells. 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to bind to metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has low toxicity and does not cause significant adverse effects in animal models. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments, including its high yield and low toxicity. However, its limited solubility in water may present challenges in certain experiments.

Future Directions

The potential applications of 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid in various fields make it an interesting compound for future research. Possible future directions include investigating its use as a fluorescent probe for metal ions in biological systems, exploring its potential as an anticancer agent, and developing new synthesis methods to improve its yield and solubility.
In conclusion, 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has shown potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its applications in various fields.

Synthesis Methods

1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a one-pot reaction involving the condensation of 4-ethoxybenzaldehyde, isopropyl hydrazine, and ethyl acetoacetate. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid, yielding 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid as a white crystalline solid with a high yield.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential application in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. 1-(4-ethoxyphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

1-(4-ethoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)17-13(9(2)3)12(14(18)19)15-16-17/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSVVPJGHBPDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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